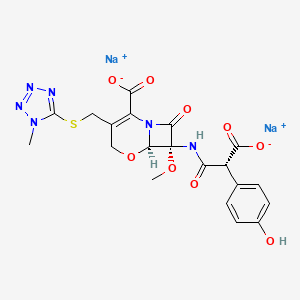

モクサラクタムナトリウム

概要

説明

モキサラクタムナトリウム: は、オキサセフェム系に属する半合成ベータラクタム系抗生物質です。広域スペクトル抗菌作用で知られており、グラム陽性菌とグラム陰性菌の両方に対して効果があります。 モキサラクタムナトリウムは、特に呼吸器感染症、尿路感染症、腹腔内感染症、敗血症の治療に用いられます .

科学的研究の応用

モキサラクタムナトリウムは、幅広い科学研究において応用されています。

化学: ベータラクタム系抗生物質とその細菌酵素との相互作用を研究するためのモデル化合物として使用されます。

生物学: 細菌細胞壁合成と耐性機構に対する影響について調査されています。

医学: さまざまな細菌感染症の治療における有効性と安全性を評価するための臨床試験で使用されています。

作用機序

モキサラクタムナトリウムは、細菌細胞壁の合成を阻害することによって抗菌作用を発揮します。これは、ペプチドグリカン層の架橋を触媒する重要な酵素であるペニシリン結合タンパク質(PBP)を特に標的にします。ペプチドグリカン層は、細菌細胞壁の重要な構成要素です。これらのPBPに結合することで、モキサラクタムナトリウムは細胞壁の組み立ての最終段階を阻害し、弱くて不安定な細胞壁の形成につながります。 これにより、浸透圧不安定性が生じ、細菌細胞は細胞の完全性を維持できなくなるため、膨潤して最終的に破裂(溶解)します .

Safety and Hazards

生化学分析

Biochemical Properties

Moxalactam disodium plays a crucial role in inhibiting bacterial cell wall synthesis. It specifically targets penicillin-binding proteins (PBPs), which are essential enzymes that catalyze the cross-linking of the peptidoglycan layer, a critical component of the bacterial cell wall. By binding to these PBPs, moxalactam disodium disrupts the final stages of cell wall assembly, leading to the formation of weak and unstable cell walls . This disruption results in osmotic instability, causing bacterial cells to swell and eventually burst due to the inability to maintain cellular integrity .

Cellular Effects

Moxalactam disodium exerts significant effects on various types of cells and cellular processes. It influences cell function by inhibiting cell wall synthesis, which is vital for bacterial survival. This inhibition leads to cell lysis and death in susceptible bacterial strains. Additionally, moxalactam disodium has been shown to affect cell signaling pathways, gene expression, and cellular metabolism by disrupting the integrity of the bacterial cell wall . The compound’s broad-spectrum activity makes it effective against a variety of pathogens, including those responsible for respiratory tract infections, urinary tract infections, intra-abdominal infections, and septicemia .

Molecular Mechanism

At the molecular level, moxalactam disodium exerts its effects by binding to penicillin-binding proteins (PBPs) and inhibiting their activity. This binding prevents the cross-linking of peptidoglycan chains, which is essential for maintaining the structural integrity of the bacterial cell wall . The inhibition of PBPs leads to the accumulation of peptidoglycan precursors, resulting in cell wall weakening and eventual cell lysis. Moxalactam disodium is also resistant to hydrolysis by beta-lactamases, enzymes produced by some bacteria to inactivate beta-lactam antibiotics .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of moxalactam disodium have been observed to change over time. The compound is stable under various conditions, but its efficacy can be influenced by factors such as pH, temperature, and the presence of other substances. Studies have shown that moxalactam disodium maintains its antibacterial activity over extended periods, with minimal degradation . Long-term effects on cellular function have been observed in both in vitro and in vivo studies, indicating sustained antibacterial activity and low toxicity .

Dosage Effects in Animal Models

The effects of moxalactam disodium vary with different dosages in animal models. Studies have demonstrated that higher doses of the compound result in increased antibacterial activity, but also a higher incidence of adverse effects. In rats, dogs, and monkeys, dosages ranging from 100 to 3,500 mg/kg per day have been studied, with treatment-related effects including soft stool, cecal dilatation, and slight anemia at higher dosages . These effects were reversible and less severe than those caused by other beta-lactam antibiotics .

Metabolic Pathways

Moxalactam disodium is primarily excreted unchanged through the kidneys, with minimal metabolism occurring in the body . The compound is eliminated via glomerular filtration, and its serum half-life is prolonged in individuals with impaired renal function . No active metabolites of moxalactam disodium have been detected in plasma or urine, indicating that the parent compound is responsible for its antibacterial activity .

Transport and Distribution

Moxalactam disodium is transported and distributed within cells and tissues primarily through the bloodstream. After intravenous administration, the compound rapidly reaches therapeutic levels in the serum and is distributed to various tissues, including bile and sputum . The compound’s distribution is influenced by its protein binding capacity, which ranges from 35% to 50% . Moxalactam disodium is also capable of penetrating into infected sites, such as subcutaneous abscesses, where it maintains its antibacterial activity .

Subcellular Localization

The subcellular localization of moxalactam disodium is primarily within the bacterial cell wall, where it exerts its antibacterial effects. The compound targets penicillin-binding proteins located in the cell membrane, leading to the inhibition of cell wall synthesis . Moxalactam disodium does not undergo significant post-translational modifications or targeting signals, as its primary mode of action is through direct interaction with bacterial cell wall components .

準備方法

合成経路と反応条件: モキサラクタムナトリウムは、6-アミノペニシラン酸を原料とした一連の化学反応によって合成されます。このプロセスには、塩素化、プロパルギルアルコールによる置換、部分還元、エポキシ化、エポキシド環の開環など、いくつかのステップが含まれます。 最終段階には、酸化、オゾン分解、分子内ウィッティヒ反応が含まれます .

工業的製造方法: モキサラクタムナトリウムの工業的製造は、実験室合成と同じ化学経路を使用して、収率と純度を高めるように最適化された大規模合成によって行われます。 このプロセスには、最終製品が医薬品基準を満たしていることを確認するための厳格な品質管理が含まれます .

化学反応の分析

反応の種類: モキサラクタムナトリウムは、以下を含むさまざまな化学反応を起こします。

酸化: 酸素の添加または水素の除去が含まれます。

還元: 水素の添加または酸素の除去が含まれます。

置換: ある官能基を別の官能基と置き換えます。

一般的な試薬と条件:

酸化: 一般的な試薬には、過マンガン酸カリウムと過酸化水素があります。

還元: 一般的な試薬には、水素化ホウ素ナトリウムと水素化アルミニウムリチウムがあります。

置換: 一般的な試薬には、ハロゲンと求核剤(塩基性または酸性条件下)があります。

生成される主な生成物: これらの反応から生成される主な生成物は、使用される特定の条件と試薬によって異なります。 たとえば、酸化はカルボン酸の生成につながる可能性があり、還元はアルコールの生成につながる可能性があります .

類似化合物との比較

類似化合物:

セフォタキシム: 作用機序が似ていますが、活性スペクトルが異なる別のベータラクタム系抗生物質です。

セフォペラゾン: モキサラクタムナトリウムが中等度の活性を示す、緑膿菌に対する活性が知られています。

セフトリアキソン: モキサラクタムナトリウムと比較して、半減期が長い第3世代セファロスポリン

独自性: モキサラクタムナトリウムは、セファロスポリンコアの硫黄原子が酸素原子に置換されているという構造上の修正によりユニークです。 この置換により、セファロスポリンアナログと比較して、抗菌活性とベータラクタマーゼに対する安定性が向上しています .

特性

| { "Design of the Synthesis Pathway": "The synthesis pathway of Moxalactam disodium involves the condensation of 7-aminocephalosporanic acid with 3-(2-thienyl)glycidic acid followed by disodium salt formation.", "Starting Materials": [ "7-aminocephalosporanic acid", "3-(2-thienyl)glycidic acid", "Sodium hydroxide", "Sodium bicarbonate", "Methanol", "Water" ], "Reaction": [ "Step 1: Dissolve 7-aminocephalosporanic acid in methanol and add sodium hydroxide to it. Heat the mixture to reflux for 4 hours.", "Step 2: Add 3-(2-thienyl)glycidic acid to the reaction mixture obtained in Step 1. Adjust the pH of the solution to 8-9 using sodium bicarbonate.", "Step 3: Heat the reaction mixture to reflux for 16 hours.", "Step 4: Cool the reaction mixture and adjust the pH to 4-5 using hydrochloric acid.", "Step 5: Add water to the reaction mixture and extract the product using ethyl acetate.", "Step 6: Dry the organic layer and evaporate the solvent to obtain Moxalactam disodium as a white solid." ] } | |

CAS番号 |

64953-12-4 |

分子式 |

C20H18N6Na2O9S |

分子量 |

564.4 g/mol |

IUPAC名 |

disodium;(7R)-7-[[2-carboxylato-2-(4-hydroxyphenyl)acetyl]amino]-7-methoxy-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-oxa-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate |

InChI |

InChI=1S/C20H20N6O9S.2Na/c1-25-19(22-23-24-25)36-8-10-7-35-18-20(34-2,17(33)26(18)13(10)16(31)32)21-14(28)12(15(29)30)9-3-5-11(27)6-4-9;;/h3-6,12,18,27H,7-8H2,1-2H3,(H,21,28)(H,29,30)(H,31,32);;/q;2*+1/p-2/t12?,18?,20-;;/m0../s1 |

InChIキー |

GRIXGZQULWMCLU-PJDRSYKOSA-L |

異性体SMILES |

CN1C(=NN=N1)SCC2=C(N3C([C@@](C3=O)(NC(=O)C(C4=CC=C(C=C4)O)C(=O)[O-])OC)OC2)C(=O)[O-].[Na+].[Na+] |

SMILES |

CN1C(=NN=N1)SCC2=C(N3C(C(C3=O)(NC(=O)C(C4=CC=C(C=C4)O)C(=O)[O-])OC)OC2)C(=O)[O-].[Na+].[Na+] |

正規SMILES |

CN1C(=NN=N1)SCC2=C(N3C(C(C3=O)(NC(=O)C(C4=CC=C(C=C4)O)C(=O)[O-])OC)OC2)C(=O)[O-].[Na+].[Na+] |

外観 |

Solid powder |

| 64953-12-4 | |

ピクトグラム |

Irritant; Health Hazard |

純度 |

>98% (or refer to the Certificate of Analysis) |

賞味期限 |

>2 years if stored properly |

溶解性 |

Soluble in DMSO |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同義語 |

1 Oxacephalosporin 1-Oxacephalosporin 6059 S 6059-S 6059S Disodium Latamoxef Disodium Moxalactam Disodium, Moxalactam Festamoxin Lamoxactam Latamoxef Latamoxef, Disodium Lilly 127935 Ly 127935 Ly-127935 Ly127935 Moxalactam Moxalactam Disodium Moxalactam, Disodium S 6059 S-6059 S6059 Shiomarin |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-ethyl-N-[(4-propan-2-ylphenyl)methyl]tetrazol-5-amine](/img/structure/B1677341.png)

![[1-(4-Methoxyphenyl)benzimidazol-5-yl]-piperidin-1-ylmethanone](/img/structure/B1677342.png)

![6-[2-(5,5,8,8-Tetramethyl-6,7-dihydronaphthalen-2-yl)-1,3-dithiolan-2-yl]naphthalene-2-carboxylic acid](/img/structure/B1677344.png)

![1H-Indole-3-acetamide, 1-[(4-chlorophenyl)methyl]-N-(2-methoxy-4-pyridinyl)-2,5-dimethyl-alpha-oxo-](/img/structure/B1677346.png)

![Ethyl 5-[2-oxo-2-(2,3,4-trihydroxyphenyl)ethyl]furan-2-carboxylate](/img/structure/B1677352.png)

![7-[(2,3-Dichlorophenyl)-[(4-methylpyridin-2-yl)amino]methyl]quinolin-8-ol](/img/structure/B1677357.png)

![1-[1-(4-Methylbenzyl)-1H-benzimidazol-2-yl]-N-(2-thienylmethyl)-4-piperidinecarboxamide](/img/structure/B1677358.png)